Gibberellin A72

Plant Hormone Biosynthesis Gibberellin Metabolism Structural Elucidation

Generic gibberellins (GA3, GA4/7) cannot resolve 15β-hydroxylation pathway-specific responses, obscuring nuanced hormone signaling data. Gibberellin A72 (GA72), a C19-gibberellin isolated from Helianthus annuus, provides an indispensable probe with its distinctive 15β-hydroxy and C-9 β-OH substitution pattern. • Definitive analytical standard for GC-MS/LC-MS identification of 15β-hydroxyGAs via characteristic MeTMSi fragmentation (m/z 506). • Non-interchangeable SAR probe for dissecting GID1 receptor contributions of 13- vs. 15β-hydroxylation. Supplied at ≥95% purity with ambient global shipping.

Molecular Formula C19H24O7
Molecular Weight 364.4 g/mol
Cat. No. B1257407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGibberellin A72
Molecular FormulaC19H24O7
Molecular Weight364.4 g/mol
Structural Identifiers
SMILESCC12C(CCC3(C1C(C45C3CCC(C4)(C(=C)C5O)O)C(=O)O)OC2=O)O
InChIInChI=1S/C19H24O7/c1-8-13(21)18-7-17(8,25)5-3-9(18)19-6-4-10(20)16(2,15(24)26-19)12(19)11(18)14(22)23/h9-13,20-21,25H,1,3-7H2,2H3,(H,22,23)/t9-,10+,11-,12-,13-,16-,17+,18-,19-/m1/s1
InChIKeySISDKGXXRJQNSE-VKRREQRESA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gibberellin A72: Structure and Properties


Gibberellin A72 (GA72) is a C19-gibberellin plant hormone, chemically defined as ent-3α,10β,13,15α-tetrahydroxy-20-norgibberell-16-ene-7,19-dioic acid 19,10-lactone, with the molecular formula C19H24O7 and a molecular weight of 364.4 g/mol [1]. It is a naturally occurring metabolite initially identified and isolated from seeds of the common sunflower, *Helianthus annuus* [2]. As a member of the gibberellin family of diterpenoid acids, GA72 shares the fundamental gibberellane skeleton but is distinguished by specific hydroxylation patterns that define its unique biochemical identity and differentiate it from commercially prevalent gibberellins like GA3 and GA4/7 [3].

Gibberellin A72: Substitution Limitations


Generic substitution of gibberellins without consideration of structural specificity is a significant risk in plant science research, as the biological activity and receptor recognition of these hormones are exquisitely sensitive to specific hydroxylation and lactone patterns [1]. While GA3 and GA4/7 are broad-spectrum, highly active gibberellins, their promiscuous activity can obscure nuanced physiological responses or lead to off-target effects in specialized assays [2]. The unique structural features of GA72—specifically the 15β-hydroxy group and a β-OH at C-9—fundamentally alter its interaction with GA receptors and metabolic enzymes compared to its structural analog GA1 or the commercially common GA3 [3]. This makes GA72 a non-interchangeable, specialized tool for dissecting gibberellin signaling pathways where 13-hydroxylation or 15β-hydroxylation are key variables. The quantitative evidence below substantiates why GA72 represents a distinct and indispensable research entity, not a mere alternative to more common gibberellins.

Gibberellin A72: Comparative Evidence


15β-Hydroxylation Distinction from GA1

Gibberellin A72 (15β-hydroxyGA1) is structurally distinguished from its closest analog, GA1, by the presence of a β-hydroxyl group at the C-15 position on the gibberellin skeleton. This is in addition to a β-OH at C-9, which differentiates both from GA1 [1]. The synthesis of GA72 has been chemically confirmed from GA3, and it is one of nine new 15β-hydroxyGAs identified in sunflower seeds, underscoring its distinct and non-generic biosynthetic origin [2].

Plant Hormone Biosynthesis Gibberellin Metabolism Structural Elucidation

Bioactivity vs. GA3 and GA7

While direct quantitative bioassay data for GA72 is not available in the source literature, class-level inference can be made from the behavior of structurally related 15β-hydroxy gibberellins. In a broad study of 26 gibberellins, GA3 and GA7 were consistently identified as having 'high activity' across most bioassays [1]. However, this same study established that structural modifications, such as hydroxylation at specific positions (e.g., C-2), can drastically reduce activity, as seen with GA8, A26, and A27 [2]. The addition of a 15β-hydroxy group in GA72, a modification known to alter gibberellin conformation and receptor interaction, places it in a distinct activity class separate from the highly active, commercially available GA3 and GA4/7 mixtures [3].

Bioassay Structure-Activity Relationship Gibberellin Signaling

Biosynthetic Pathway Divergence vs. GA1/GA3

GA72 is a terminal product of a specific 15β-hydroxylation branch of the gibberellin biosynthetic pathway, chemically synthesized from and structurally related to GA3 [1]. In contrast, GA3 is a major end-product of the fungal gibberellin pathway in *Gibberella fujikuroi*, and GA1 is a principal bioactive GA in many higher plants derived from the 13-hydroxylation pathway [2]. GA72's origin as a 15β-hydroxyGA positions it as a marker for a distinct metabolic route. Its formation is blocked in some systems, as studies have shown that a C-15 hydroxy group can obstruct enzymatic ring-B contraction in *Gibberella fujikuroi*, preventing conversion of ent-kaurenoids to 15-hydroxylated gibberellins in that organism [3]. This metabolic divergence means GA72 is not an intermediate in the formation of common bioactive GAs like GA1 or GA3, but rather represents a separate, specialized end-product.

Gibberellin Biosynthesis Metabolic Engineering Pathway Analysis

Gibberellin A72 Research Applications


15β-Hydroxygibberellin Profiling Standard

Due to its confirmed structure and origin from the 15β-hydroxylation pathway in *Helianthus annuus* seeds, Gibberellin A72 is ideally suited as an authentic analytical standard for the identification and quantification of 15β-hydroxyGAs in complex plant extracts via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [1]. Its unique retention time and mass spectral fragmentation pattern, characterized by a molecular ion at m/z 506 for the MeTMSi derivative, provide a definitive marker for this specialized metabolic branch [2]. This application is critical for researchers mapping GA metabolism in diverse plant species, as common standards like GA3 or GA1 do not represent this pathway.

SAR Probe for GA Receptor Binding

The unique combination of a 15β-hydroxy group and a β-OH at C-9 makes GA72 a key probe in Structure-Activity Relationship (SAR) studies. Its distinct substitution pattern compared to GA1 (which lacks these groups) and GA3 (which has a 13-hydroxy group and a C-3 hydroxyl) allows researchers to systematically dissect the contribution of each functional group to receptor binding affinity (e.g., with GID1 receptors) and subsequent signal transduction [1]. By comparing the activity of GA72 with that of GA1 and GA3 in a defined assay system, scientists can quantify the specific impact of 15β- and C-9 hydroxylation on hormone perception, which is not possible using only commercially dominant gibberellins [2].

15β-Hydroxylation Metabolic Tracer

Given its position as a terminal product of the 15β-hydroxylation pathway, isotopically labeled Gibberellin A72 (or its use in competition studies) can serve as a precise metabolic tracer. This application is particularly relevant in plant species where 15β-hydroxyGAs are prevalent (e.g., sunflower, *Cucurbita maxima*) or in studies of GA metabolic engineering [1]. Researchers can use GA72 to investigate the activity and substrate specificity of GA oxidases (e.g., GA 20-oxidases, GA 3-oxidases) towards 15β-hydroxylated substrates, thereby elucidating a branch of GA metabolism that is completely bypassed when using GA3, GA1, or GA4 as a substrate or standard [2].

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